(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol
Description
“(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol” (CAS: 2059937-75-4) is a pyrrolidine-derived tertiary alcohol with a methoxy substituent at the 4-position and methyl groups at the 1- and 2-positions of the pyrrolidine ring. Its molecular formula is C₈H₁₇NO₂, with a molar mass of 159.23 g/mol. The compound’s stereochemistry and substitution pattern distinguish it from simpler pyrrolidinemethanol derivatives. The methoxy group at the 4-position may influence solubility, hydrogen-bonding capacity, and metabolic stability compared to non-functionalized analogs .
Properties
IUPAC Name |
(4-methoxy-1,2-dimethylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(6-10)4-7(11-3)5-9(8)2/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFOZBPICUCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with methanol under controlled conditions.
Industrial Production Methods
Industrial production of (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The stereochemistry of (2S)-1,2-dimethyl-2-pyrrolidinemethanol (a chiral center at C2) highlights the importance of configuration in biological activity, though analogous data for the 4-methoxy derivative remain unstudied .
Biological Activity
(4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol, with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol, is a chemical compound characterized by its unique substitution pattern. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.
The biological activity of (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound may modulate enzyme activity or receptor function, leading to various biological effects. This modulation can result from the binding of the compound to proteins or enzymes, altering their functional state and influencing cellular processes.
Potential Therapeutic Applications
Research indicates that (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol could have several therapeutic applications:
- Drug Delivery Systems : The compound's structure allows it to serve as a versatile building block for drug delivery systems, potentially improving the bioavailability and efficacy of therapeutic agents.
- Antidote for Methanol Poisoning : Similar compounds have been studied for their role as alcohol dehydrogenase inhibitors, which can mitigate the effects of methanol poisoning. A case study highlighted the use of related compounds in treating acute methanol intoxication effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol | Potential anti-cancer properties | Contains a phenyl group enhancing its reactivity |
| Pyrrolidine | Broad applications in medicinal chemistry | Simple nitrogen heterocycle |
| Pyrrolidinone | Known for various biological activities | Contains a carbonyl group enhancing its properties |
The distinct substitution pattern in (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol contributes to its unique biological properties compared to other pyrrolidine derivatives.
Case Study: Methanol Poisoning Treatment
A notable case involved two patients treated for acute methanol poisoning using compounds similar to (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol. In both instances, ethanol was administered as an initial antidote, followed by multiple doses of a potent alcohol dehydrogenase inhibitor. The treatment was effective in preventing metabolic acidosis without significant adverse effects .
Research Findings
Recent studies have explored the synthesis and biological applications of (4-Methoxy-1,2-dimethylpyrrolidin-2-yl)methanol. Key findings include:
- Synthesis Methods : The compound can be synthesized through various methods involving pyrrolidine derivatives and methanol under controlled conditions. Optimizing these methods can lead to higher yields and purity.
- Biological Testing : Preliminary biological testing has indicated potential antitumor effects and interactions with various cellular pathways, warranting further investigation into its pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
